4-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide

描述

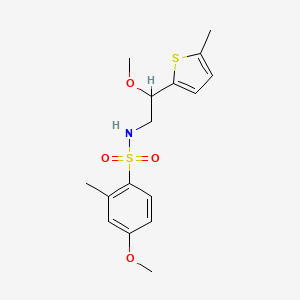

4-Methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methoxy groups at positions 2 and 4, and a branched ethyl chain containing a 5-methylthiophen-2-yl moiety.

属性

IUPAC Name |

4-methoxy-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S2/c1-11-9-13(20-3)6-8-16(11)23(18,19)17-10-14(21-4)15-7-5-12(2)22-15/h5-9,14,17H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYZKBNZNJFQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure incorporates a methoxy group, a thiophene moiety, and a sulfonamide function, which may contribute to its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- IUPAC Name: this compound

- Molecular Formula: C16H21NO3S

- Molecular Weight: 321.41 g/mol

The compound features a sulfonamide functional group, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors. The sulfonamide group may inhibit certain enzymatic pathways, while the thiophene ring could enhance binding affinity to biological targets. This dual mechanism may contribute to its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis by targeting dihydropteroate synthase, an essential enzyme in the bacterial growth pathway.

Anticancer Potential

Recent studies have explored the anticancer effects of various sulfonamide derivatives. For instance, compounds similar to this compound have shown promise in inhibiting tumor cell proliferation by inducing apoptosis in cancer cells. The presence of electron-donating groups like methoxy may enhance this activity by stabilizing the compound’s interaction with cancer cell targets.

Study 1: Antiviral Activity

A related study on N-phenylbenzamide derivatives demonstrated broad-spectrum antiviral effects against several viruses, including HIV and HBV. Although not directly tested on this specific compound, the findings suggest that similar structural motifs can enhance antiviral efficacy by increasing intracellular levels of antiviral proteins like APOBEC3G .

Study 2: Anticancer Activity

In vitro tests on structurally related compounds have shown significant antiproliferative activity against various cancer cell lines. For example, derivatives with similar functional groups exhibited IC50 values in the low micromolar range (1.2–5.3 µM), indicating potent anticancer effects .

Data Table: Summary of Biological Activities

相似化合物的比较

Key Observations :

- The 5-methylthiophen-2-yl group in the target compound provides steric hindrance and π-stacking capability absent in chloro- or nitro-substituted analogs .

- Methoxy groups generally enhance lipophilicity but reduce metabolic oxidation compared to electron-withdrawing substituents (e.g., NO₂ in ).

Spectroscopic Characterization

IR and NMR data from and provide benchmarks for comparison:

- IR Spectra :

- ¹H-NMR :

常见问题

Q. How can the synthesis of 4-methoxy-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide be optimized for high yield and purity?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and sulfonamide coupling. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .

- Base choice : Triethylamine (TEA) to neutralize HCl byproducts during sulfonamide formation .

- Temperature control : Maintain 0–5°C during thiophene-ethylamine coupling to avoid side reactions .

- Purification : Thin-layer chromatography (TLC) and column chromatography are critical for isolating intermediates .

Q. What analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of methoxy and thiophene groups .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 423.5) .

Q. How do structural modifications influence bioactivity?

- Methoxy groups : Electron-donating methoxy substituents on the benzene ring enhance metabolic stability .

- Thiophene moiety : The 5-methylthiophen-2-yl group improves lipophilicity, aiding membrane permeability .

- Sulfonamide linkage : Critical for hydrogen bonding with biological targets (e.g., enzymes) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The sulfonamide group acts as a leaving group in SN2 reactions due to its electron-withdrawing nature. For example:

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC50 values (e.g., antimicrobial vs. anticancer assays) may arise from:

- Target specificity : Use molecular docking to validate interactions with enzymes like carbonic anhydrase IX .

- Assay conditions : Standardize pH (7.4 for physiological relevance) and solvent (DMSO concentration <0.1%) .

- Structural analogs : Compare with derivatives lacking the thiophene ring to isolate functional group contributions .

Q. What experimental strategies validate the compound’s degradation pathways under physiological conditions?

- Hydrolysis studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. The sulfonamide bond is stable, but methoxy groups may undergo demethylation .

- Oxidative stress testing : Use H2O2 or cytochrome P450 enzymes to identify metabolites (e.g., sulfoxide derivatives) .

Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?

- X-ray diffraction : Single-crystal analysis confirms dihedral angles between the benzene and thiophene rings (e.g., ~45° for optimal π-π stacking) .

- Density Functional Theory (DFT) : Computational models predict torsional strain in the ethyl linker, impacting binding affinity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。